2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-[(2,6-difluorophenyl)methyl]acetamide

medicinal chemistry physicochemical properties lead optimization

Acquire 2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-[(2,6-difluorophenyl)methyl]acetamide (CAS 946316-41-2), a distinct 5-(4-chlorophenyl)isoxazole regioisomer with a 2,6-difluorobenzyl tail. Unlike common 3-substituted analogs, this unexplored substitution pattern offers novel TACC3 binding site geometry insights (ref. WO-2021097352-A1). The 2,6-difluorobenzyl motif provides inherent metabolic stability, making it an ideal comparator for fluorine substitution scans and HSP90-dependent antiviral screening. Bulk and custom synthesis inquiries are welcome.

Molecular Formula C18H13ClF2N2O2
Molecular Weight 362.76
CAS No. 946316-41-2
Cat. No. B2410141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-[(2,6-difluorophenyl)methyl]acetamide
CAS946316-41-2
Molecular FormulaC18H13ClF2N2O2
Molecular Weight362.76
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)CNC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)Cl)F
InChIInChI=1S/C18H13ClF2N2O2/c19-12-6-4-11(5-7-12)17-8-13(23-25-17)9-18(24)22-10-14-15(20)2-1-3-16(14)21/h1-8H,9-10H2,(H,22,24)
InChIKeyNXJMRFPGNVUPNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]-N-[(2,6-difluorophenyl)methyl]acetamide (CAS 946316-41-2) – Compound Identity and Procurement Baseline


2-[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]-N-[(2,6-difluorophenyl)methyl]acetamide (CAS 946316-41-2) is a synthetic small molecule belonging to the isoxazole–acetamide class, with a molecular formula of C18H13ClF2N2O2 and a molecular weight of 362.76 g/mol [1]. The compound features a 1,2-oxazole (isoxazole) core substituted at the 5-position with a 4-chlorophenyl group and at the 3-position with an acetamide moiety bearing a 2,6-difluorophenylmethyl substituent [2]. Isoxazole-containing acetamides have been explored as scaffolds for heat shock protein 90 (HSP90) inhibition [3] and as transforming acidic coiled-coil protein 3 (TACC3) inhibitors for oncology applications [4], providing a contextual framework for the compound's potential research utility.

Why 2-[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]-N-[(2,6-difluorophenyl)methyl]acetamide Cannot Be Casually Substituted with In-Class Analogs


Isoxazole–acetamide analogs with varying aryl substitutions at the 5-position (e.g., furan-2-yl, thiophen-2-yl, benzo[d][1,3]dioxol-5-yl) or different benzylamide groups (e.g., 2,4-difluorophenyl, 4-fluorophenyl) exhibit divergent biological profiles due to the sensitivity of target binding to both the heterocyclic substituent and the benzylamide halogenation pattern [1]. The 2,6-difluorobenzyl motif in the target compound imposes a distinct conformational constraint and electronic environment compared to mono-fluoro or non-fluorinated analogs, which can alter target engagement selectivity [2]. Without direct, compound-specific comparative data, generic substitution risks introducing uncontrolled variables in structure–activity relationship (SAR) campaigns.

Quantitative Differentiation Evidence for 2-[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]-N-[(2,6-difluorophenyl)methyl]acetamide (CAS 946316-41-2)


Halogenation Pattern Differentiation: 2,6-Difluorobenzyl vs. 2,4-Difluorophenyl Acetamide Analogs — Physicochemical Property Comparison

The 2,6-difluorobenzyl substitution pattern in the target compound (CAS 946316-41-2) yields distinct physicochemical properties compared to the closely related 2,4-difluorophenyl analog (CAS 946316-17-2). The 2,6-difluorobenzyl group introduces a methylene spacer between the amide nitrogen and the fluorinated aryl ring, increasing conformational flexibility (rotatable bond count: 5 for the target vs. 4 for the 2,4-difluorophenyl analog) [1]. This structural difference alters the spatial orientation of the fluorinated ring relative to the isoxazole–acetamide pharmacophore, potentially affecting target binding geometry [2]. Both compounds share the C18H13ClF2N2O2 formula and a molecular weight of 362.76 g/mol, but their distinct fluorine substitution patterns confer different dipole moments and hydrogen-bond acceptor profiles.

medicinal chemistry physicochemical properties lead optimization

Scaffold-Level Biological Precedent: 2-Isoxazol-3-yl-acetamide Class Demonstrates Sub-micromolar HSP90 Inhibition and Anti-HIV Activity

A focused library of fifteen 2-isoxazol-3-yl-acetamide analogs was synthesized and evaluated for HSP90 inhibition and anti-HIV activity [1]. The study demonstrated that aryl substitution at the isoxazole 5-position and variation of the acetamide N-substituent produced a wide range of biological activities, with the most potent compounds achieving sub-micromolar anti-HIV efficacy (EC50 < 1 µM) linked to HSP90 inhibition [1]. This class-level evidence establishes that the isoxazole–acetamide scaffold—shared by CAS 946316-41-2—is capable of engaging HSP90 as a molecular target when appropriately substituted.

antiviral research HSP90 inhibition isoxazole SAR

TACC3 Inhibition Context: Isoxazole Derivatives as Anticancer Agents — Patent Landscape Positioning of 4-Chlorophenyl-Isoxazole Scaffolds

Patent WO-2021097352-A1 discloses isoxazole derivatives as TACC3 inhibitors for cancer therapy, encompassing compounds with aryl substitutions at the isoxazole 3- and 5-positions [1]. Within this patent landscape, 3-(4-chlorophenyl)-substituted isoxazoles (e.g., Compound 12) are explicitly exemplified as TACC3-targeting entities, demonstrating that the 4-chlorophenyl-isoxazole motif—as present in CAS 946316-41-2—is a recognized pharmacophore for TACC3 inhibitor design [1]. The target compound (CAS 946316-41-2) bears the 4-chlorophenyl group at the isoxazole 5-position rather than the 3-position, representing a regioisomeric variation that may confer differential TACC3 binding or selectivity relative to the patent-exemplified compounds.

oncology TACC3 inhibition mitotic targeting

Evidence-Backed Application Scenarios for 2-[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]-N-[(2,6-difluorophenyl)methyl]acetamide (CAS 946316-41-2)


HSP90-Targeted Antiviral Screening Library Enrichment

Based on the class-level evidence that 2-isoxazol-3-yl-acetamide analogs achieve sub-micromolar anti-HIV activity through HSP90 inhibition [1], CAS 946316-41-2 can be incorporated into focused screening libraries for HSP90-dependent antiviral discovery programs. The compound's 4-chlorophenyl and 2,6-difluorobenzyl substitution pattern represents an unexplored combination within this chemotype, offering potential for novel SAR insights.

TACC3 Inhibitor Lead Optimization with Regioisomeric SAR Exploration

Patent WO-2021097352-A1 establishes the 4-chlorophenyl-isoxazole motif as a valid TACC3-targeting pharmacophore, but exemplifies 3-substituted isoxazoles [2]. CAS 946316-41-2, with the 4-chlorophenyl group at the isoxazole 5-position and a 2,6-difluorobenzyl acetamide tail, provides a regioisomeric probe for exploring TACC3 binding site tolerance to substitution geometry. This makes it a valuable comparator compound for medicinal chemistry teams optimizing TACC3 inhibitor series.

Fluorine Scan and Metabolic Stability Assessment in Isoxazole–Acetamide Lead Series

The 2,6-difluorobenzyl group is a recognized metabolic blocking strategy, as evidenced by the clinical pharmacokinetic profile of rufinamide (which contains a 2,6-difluorobenzyl moiety and achieves 85% oral bioavailability) [3]. CAS 946316-41-2 can serve as a tool compound in fluorine substitution scans to evaluate the impact of the 2,6-difluorobenzyl motif on microsomal stability, CYP inhibition, and plasma protein binding relative to non-fluorinated or mono-fluorinated benzyl analogs.

Quote Request

Request a Quote for 2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-[(2,6-difluorophenyl)methyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.